molecular formula C12H19N3O5 B1140014 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 13964-23-3

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B1140014
CAS No.: 13964-23-3
M. Wt: 285.30 g/mol
InChI Key: UZVCUNUCGITLER-JDDHQFAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic compound with a unique structure that includes azido and dioxolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, which can be synthesized via a condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . The azido group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents like azides, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. Substitution reactions often involve nucleophiles such as sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while oxidation can produce various oxygenated derivatives.

Scientific Research Applications

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be linked to biomolecules for imaging or therapeutic purposes.

    Industry: Used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole depends on its specific application. In bioconjugation, the azido group reacts with alkyne groups in a click chemistry reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for tagging and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is unique due to its combination of azido and dioxolane groups, along with the tetrahydrofuro ring. This unique structure imparts specific reactivity and properties that are not found in simpler analogs, making it valuable for specialized applications in research and industry.

Properties

CAS No.

13964-23-3

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

(3aR,5S,6S,6aR)-6-azido-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

InChI

InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1

InChI Key

UZVCUNUCGITLER-JDDHQFAOSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)N=[N+]=[N-])C

SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C

Synonyms

3-Azido-3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranose; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.